Weddellite

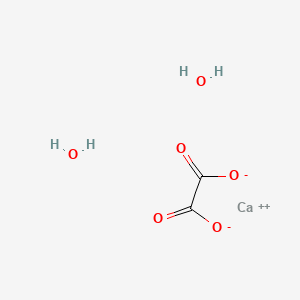

Beschreibung

Eigenschaften

CAS-Nummer |

7236-42-2 |

|---|---|

Molekularformel |

C2H4CaO6 |

Molekulargewicht |

164.13 g/mol |

IUPAC-Name |

calcium;oxalate;dihydrate |

InChI |

InChI=1S/C2H2O4.Ca.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |

InChI-Schlüssel |

UGSQEBVMGSXVSH-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Ca+2] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Ca+2] |

Andere CAS-Nummern |

18400-37-8 |

Verwandte CAS-Nummern |

25454-23-3 (Parent) |

Synonyme |

vedelite weddellite |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Weddellite (Calcium Oxalate Dihydrate)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Weddellite, a mineral form of calcium oxalate (B1200264) dihydrate. It details its chemical properties, structural characteristics, and thermal behavior, presenting data and experimental protocols relevant to scientific research and development.

Chemical Formula and Structure

This compound is a hydrated calcium salt of oxalic acid. Its primary chemical formula is CaC₂O₄·2H₂O [1][2][3]. However, research has shown that it can have a variable water content, with formulas such as CaC₂O₄·(2+x)H₂O and Ca(C₂O₄)·(2.5-x)H₂O (where 0 ≤ x ≤ 0.25) also being reported[4][5]. This variability is attributed to the presence of zeolitic water in its crystal structure[6]. This compound crystallizes in the tetragonal system and is commonly found as bipyramidal crystals[2]. In biological systems, this compound is a significant component of most kidney stones[2].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various mineralogical databases and crystallographic studies.

| Property | Value | Citations |

| Chemical Formula | CaC₂O₄·2H₂O | [1][2][3] |

| Molecular Weight | 164.13 g/mol | [3] |

| Crystal System | Tetragonal | [2][5][7] |

| Crystal Class | Dipyramidal (4/m) | [2] |

| Space Group | I4/m | [2][4][5] |

| Unit Cell Dimensions | a = 12.371 Å, c = 7.357 Å | [2][5] |

| Density (Measured) | 1.94 g/cm³ | [2][5] |

| Mohs Hardness | 4 | [2][5] |

| Refractive Index | nω = 1.523, nε = 1.544 | [2] |

| Birefringence | δ = 0.021 | [2] |

Experimental Protocols

A common laboratory method for synthesizing pure this compound crystals involves the controlled precipitation from solutions of a calcium salt and an oxalate salt.

-

Objective: To produce pure calcium oxalate dihydrate (this compound) crystals.

-

Materials:

-

Calcium chloride (CaCl₂) solution

-

Sodium oxalate (Na₂C₂O₄) solution

-

-

Protocol:

-

Prepare stoichiometric amounts of aqueous solutions of calcium chloride and sodium oxalate.

-

Cool both solutions to a low temperature, typically around 0°C, as lower temperatures favor the formation of the dihydrate form over the monohydrate[4].

-

Slowly mix the sodium oxalate solution into the calcium chloride solution while stirring.

-

Allow the resulting precipitate to incubate overnight at the same low temperature.

-

Collect the crystals by centrifugation or filtration.

-

Wash the collected crystals multiple times with distilled water and then with ethanol (B145695) to remove any soluble impurities.

-

Dry the crystals in an oven at a low temperature (e.g., 40-50°C) for 24 hours[8].

-

-

Notes: The morphology of the resulting crystals can be influenced by factors such as reactant concentrations, temperature, stirring speed, and the presence of additives like EDTA or SDS[8][9].

XRD is used to confirm the crystalline phase and determine the structural properties of the synthesized material.

-

Objective: To verify the crystal structure and phase purity of the synthesized this compound.

-

Instrumentation: Powder X-ray diffractometer.

-

Protocol:

-

Grind a small, dried sample of the synthesized crystals into a fine powder.

-

Mount the powder onto a sample holder.

-

Place the sample holder into the diffractometer.

-

Perform an XRD scan over a relevant 2θ range (e.g., 10-80 degrees).

-

The resulting diffraction pattern is then compared to standard diffraction patterns for this compound (e.g., PDF 17-541) to confirm its identity and purity[3]. The reflection conditions can be used to confirm the I4/m space group[4].

-

Thermal Decomposition Pathway

This compound undergoes a multi-stage thermal decomposition process when heated. It first dehydrates to form Whewellite (calcium oxalate monohydrate), then decomposes to calcium carbonate, and finally to calcium oxide at higher temperatures.

Caption: Thermal decomposition pathway of this compound.

The thermal decomposition of this compound begins with the loss of water to form Whewellite at temperatures between approximately 97°C and 120°C[10]. Further heating leads to the loss of the remaining water molecule to form anhydrous calcium oxalate[10]. Above 420°C, this anhydrous form decomposes into calcium carbonate with the release of carbon monoxide[10][11][12]. The final decomposition to calcium oxide occurs at temperatures exceeding 590°C, releasing carbon dioxide[10][11]. These transitions can be effectively studied using thermogravimetric analysis (TGA) coupled with evolved gas mass spectrometry (MS)[10].

References

- 1. This compound | C2H4CaO6 | CID 122156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Mineral Data [webmineral.com]

- 4. researchgate.net [researchgate.net]

- 5. mindat.org [mindat.org]

- 6. Crystal Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. Synthesis, characterization, and cytotoxicity assay of calcium oxalate dihydrate crystals in various shapes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Structure of Weddellite: A Technical Guide to Calcium Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Weddellite (CaC₂O₄·2H₂O), the dihydrate form of calcium oxalate (B1200264), is a mineral of significant interest across various scientific disciplines, from geology and environmental science to medicine, where it is a primary constituent of certain kidney stones.[1][2] Its crystalline architecture dictates its stability, solubility, and interaction with biological systems, making a thorough understanding of its structure paramount for fields such as biomineralization, materials science, and pharmaceutical development. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailing its crystallographic parameters and the experimental protocols utilized for its characterization.

Crystallographic Data of this compound

The crystal structure of this compound has been meticulously determined and refined using single-crystal X-ray diffraction techniques.[2][3] It crystallizes in the tetragonal system, specifically in the I4/m space group.[1][2] This arrangement gives rise to its characteristic bipyramidal crystal habit.[1] A key feature of the this compound structure is the presence of zeolitic water molecules within channels in the crystal lattice, leading to a variable water content, often represented by the formula CaC₂O₄·(2+x)H₂O, where x can be up to 0.5.[2][3][4]

The calcium ion is coordinated with eight oxygen atoms, forming a distorted square antiprism.[5] These polyhedra are linked by oxalate ions, creating a robust three-dimensional framework. The water molecules are situated in channels parallel to the c-axis and are involved in a complex hydrogen-bonding network, which plays a crucial role in the stability of the crystal structure.[4][6]

Table 1: Crystallographic Data for this compound (Calcium Oxalate Dihydrate)

| Parameter | Value | Source |

| Crystal System | Tetragonal | [1] |

| Space Group | I4/m | [1][2] |

| Lattice Parameter (a) | 12.371(3) Å | [2][3] |

| Lattice Parameter (c) | 7.357(2) Å | [2][3] |

| Unit Cell Volume (V) | 1124.9(5) ų | Calculated from[2][3] |

| Formula Units per Cell (Z) | 8 | [1][2] |

| Calculated Density | 1.95 g/cm³ | [7] |

Experimental Protocols

The determination of the crystal structure of this compound and other crystalline hydrates relies on a combination of experimental techniques. Single-crystal X-ray diffraction is the primary method for elucidating the precise atomic arrangement, while other methods provide complementary information.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the crystal structure of a compound.

Methodology:

-

Crystal Selection: A suitable single crystal of this compound, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a polarizing microscope. The crystal should be free of visible defects.

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature, often 298 K.[6] Monochromatic X-ray radiation, commonly MoKα (λ = 0.71073 Å), is used.[6] The diffractometer collects a series of diffraction patterns by rotating the crystal through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and displacement parameters. The refinement process minimizes the difference between the observed and calculated structure factors.[2][3]

Powder X-ray Diffraction (PXRD)

PXRD is a valuable tool for phase identification and for studying structural changes in polycrystalline samples.

Methodology:

-

Sample Preparation: A finely ground powder of the this compound sample is prepared to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to a database of known diffraction patterns for phase identification. The positions and intensities of the diffraction peaks can also be used to refine the lattice parameters.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction due to their low scattering power for X-rays.

Methodology:

-

Crystal Selection and Mounting: Similar to SC-XRD, a suitable single crystal is selected and mounted.

-

Data Collection: The experiment is conducted at a neutron source. A beam of neutrons is directed at the crystal, and the scattered neutrons are detected.

-

Data Analysis: The data are processed and refined in a manner analogous to SC-XRD to determine the precise positions of all atoms, including hydrogen, providing a more complete picture of the hydrogen bonding network.[8]

Visualizing the Workflow

The process of determining the crystal structure of a hydrate (B1144303) like this compound follows a logical progression of experimental and computational steps.

Caption: Workflow for Crystal Structure Determination.

Logical Relationship of Hydrate Analysis

The characterization of a crystalline hydrate involves a multi-faceted approach to understand its structure and properties.

Caption: Interrelation of Hydrate Characterization Aspects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. msaweb.org [msaweb.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Mineral Data [webmineral.com]

- 8. Neutron and XRD Single-Crystal Diffraction Study and Vibrational Properties of Whitlockite, the Natural Counterpart of Synthetic Tricalcium Phosphate [mdpi.com]

The Enigmatic Presence of Weddellite in Sedimentary Records: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Weddellite (CaC₂O₄·2H₂O), the dihydrate form of calcium oxalate (B1200264), is a mineral of significant interest across various scientific disciplines. While extensively studied in human biology as a primary component of kidney stones, its natural occurrence in sediments provides a unique window into biogeochemical processes within marine and terrestrial environments. This technical guide offers an in-depth exploration of this compound's presence in sediments, focusing on its formation, the methodologies for its detection and quantification, and its wider implications. Understanding its natural crystallization pathways can offer valuable insights for drug development professionals working on the inhibition of pathological calcifications.

Natural Occurrence and Formation

This compound is found as authigenic (formed in-situ) crystals in a range of sedimentary environments, including sea floor mud, peat-bearing sediments, and calcite-bearing lacustrine (lake) sediments[1]. Its origin is often debated, with evidence suggesting both primary authigenic formation and potential secondary formation as an alteration product during sample storage.

The prevailing theory for its natural occurrence points to a strong biological link. The formation of this compound in sediments is considered to be genetically related to the metabolic activity of abundant plant life at the depositional site[2]. High concentrations of organic matter are directly correlated with the presence of this compound in peat-forming basins[2]. The proposed mechanism involves the release of oxalic acid from plant matter into the interstitial water, which then reacts with available calcium. An alkaline environment is considered necessary for its stability.

Quantitative Data on this compound in Sediments

Quantitative data on the concentration of this compound in natural sediments is sparse in existing literature, highlighting a need for further research in this area. The available data primarily describes its presence as a major constituent rather than providing precise concentration ranges.

| Location/Sediment Type | Reported Abundance | Crystal Size | Source |

| Peat and Organic-Rich Soils, Florida, USA | Primary constituent in the inorganic (ash) fraction | Prismatic needle shape | [2] |

| Bottom Sediments, Weddell Sea, Antarctica | Millimeter-sized crystals | ~1 mm | [1] |

Experimental Protocols

The accurate identification and quantification of this compound in complex sedimentary matrices require a multi-technique approach. The following protocols are synthesized from standard practices in sedimentology and mineral analysis.

Protocol 1: Sample Collection and Preparation

-

Collection: Collect sediment cores or grab samples using standard sedimentological techniques. To mitigate the risk of post-sampling alteration, it is advisable to immediately treat a sub-sample with alcohol to prevent microbial activity[3].

-

Drying: Dry the sediment samples at a low temperature (<60°C) to prevent the loss of volatile components and avoid dehydration of this compound to whewellite (B87421) (calcium oxalate monohydrate)[2]. Freeze-drying is an alternative that can better preserve the original mineral phases.

-

Disaggregation: Gently disaggregate the dry sediment by hand or with a mortar and pestle. Avoid aggressive grinding, which can alter crystal structures.

-

Sieving: Sieve the disaggregated sample to separate different grain size fractions. A common practice is to use an 80-mesh (<180 µm) screen. This compound crystals have been noted in the sand fraction (0.063 mm to 0.125 mm)[3]. Analysis can be performed on specific fractions or the bulk sample.

Protocol 2: Mineral Identification and Characterization

-

Optical Microscopy:

-

Method: Prepare a grain mount of the desired sediment fraction on a glass slide. Observe under a petrographic microscope using plane-polarized and cross-polarized light.

-

Identification: this compound crystals are typically colorless to yellowish-brown. They crystallize in the tetragonal system, often forming classic eight-faced bipyramids that resemble a postal envelope[1]. They are poorly birefringent and do not show an interference pattern under polarized light[1].

-

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX):

-

Method: Mount the sediment sample on an SEM stub using carbon tape and apply a conductive coating (e.g., gold or carbon).

-

Identification: SEM provides high-resolution images of the crystal morphology (e.g., prismatic needles, bipyramids)[2]. EDX analysis will confirm the elemental composition, showing peaks for Calcium (Ca), Carbon (C), and Oxygen (O)[4].

-

-

X-Ray Diffraction (XRD):

-

Method: Prepare a randomly oriented powder mount of the bulk sediment or a specific fraction. Analyze using a powder diffractometer. For quantitative analysis, the Rietveld refinement method can be employed, which involves fitting the complete diffraction pattern with known crystal structures[5].

-

Identification: this compound is identified by its characteristic diffraction peaks. This technique is crucial for distinguishing between this compound and whewellite, the monohydrate form[4].

-

Protocol 3: Thermal Analysis

-

Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA):

-

Method: A small amount of the sample is heated at a controlled rate in a DTA/TGA instrument.

-

Identification: this compound exhibits characteristic thermal decomposition patterns. It shows initial water-loss endotherms at approximately 100°C and 200°C, followed by exothermic transformations to calcium carbonate (CaCO₃) and then calcium oxide (CaO) at higher temperatures[2]. TGA coupled with Mass Spectrometry (TG-MS) can be used to identify the evolved gases (H₂O, CO, CO₂) at each decomposition step, confirming the initial mineral phase[6].

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and procedures related to the study of this compound in sediments.

Significance and Implications

The study of authigenic this compound in sediments is significant for several reasons. For geochemists and sedimentologists, it serves as a potential proxy for paleoenvironmental conditions, indicating periods of high biological productivity and specific porewater chemistry. For drug development professionals, understanding the natural, biologically mediated formation of calcium oxalate crystals in a complex organic matrix is highly relevant. The processes that control this compound nucleation and growth in sediments—such as the influence of organic molecules and microbial activity—may offer parallels to the pathological formation of kidney stones. Investigating natural inhibitors or promoters of crystallization within these sedimentary environments could inspire new therapeutic strategies for preventing urolithiasis.

References

In Vitro Formation of Weddellite Crystals: A Technical Guide

An in-depth exploration of the mechanisms and methodologies governing the in vitro crystallization of weddellite, offering critical insights for researchers in urolithiasis and drug development.

This compound, a dihydrate form of calcium oxalate (B1200264) (CaC₂O₄·2H₂O), is a crystalline compound of significant interest in biomedical research, primarily due to its role as a precursor to whewellite (B87421), the more stable monohydrate form found in the majority of kidney stones. Understanding the mechanisms of this compound formation in vitro is crucial for developing effective therapeutic strategies to prevent and treat nephrolithiasis. This technical guide provides a comprehensive overview of the key factors influencing this compound crystallization, detailed experimental protocols, and a summary of quantitative data to aid researchers in this field.

Core Formation Mechanisms: A Multi-Factorial Process

The in vitro formation of this compound is a complex process governed by a delicate interplay of various physicochemical factors. The primary drivers of this compound crystallization are the supersaturation of calcium and oxalate ions in a solution. However, the specific crystalline phase, morphology, and growth kinetics are significantly influenced by a range of other parameters.

Key factors influencing this compound formation include:

-

Calcium to Oxalate Molar Ratio: A high calcium to oxalate (Ca/Ox) molar ratio is a critical determinant for the preferential formation of this compound over whewellite.[1] In synthetic urine, a high Ca/Ox molar ratio (approximately 12) at a pH of 5.5 can induce the precipitation of this compound crystals.

-

pH of the Solution: The pH of the crystallization medium plays a significant role. Higher pH values tend to favor the formation of this compound.[2]

-

Temperature: Lower temperatures generally favor the formation of the dihydrate form, this compound.[2] For instance, at 0°C, this compound is often the only calcium oxalate phase formed.

-

Presence of Cationic Minerals: Divalent cations such as magnesium (Mg²⁺), zinc (Zn²⁺), nickel (Ni²⁺), cobalt (Co²⁺), manganese (Mn²⁺), and copper (Cu²⁺) can promote the formation and enhance the stability of this compound crystals.[3] Magnesium, in particular, has been noted to induce an increase in the solubility of calcium oxalate, which can favor the formation of larger this compound crystals.[4]

-

Inhibitors and Promoters: Various organic and inorganic molecules can modulate this compound crystallization.

-

Promoters: Citrate and pyrophosphate are considered promoters for the formation of this compound.[1] Their presence can be a requirement for this compound formation in some in vitro models.[1]

-

Inhibitors: While some substances can promote this compound formation, others can inhibit the overall crystallization of calcium oxalate. For example, hydrogen sulfide (B99878) and its metabolites have been shown to reduce the number of calcium oxalate crystals formed in vitro.[5]

-

Quantitative Analysis of this compound Formation

The following tables summarize key quantitative data from various in vitro studies on this compound formation, providing a comparative overview of experimental conditions and outcomes.

| Parameter | Condition | Result | Reference |

| Reactant Concentrations | 5 mM Calcium Chloride (CaCl₂) and 0.5 mM Sodium Oxalate (Na₂C₂O₄) in Tris-HCl buffer (10 mM, pH 6.5) with 90 mM NaCl at 37°C. | Formation of bipyramidal this compound-type crystals observed in the urine of recurrent stone formers. | [5][6] |

| pH | pH adjusted to 5 with hydrochloric acid. | Calcium oxalate dihydrate (this compound) was the most prominent crystalline species at all supersaturation ratios investigated. | [7] |

| Inhibitor Concentration | 3.5 mM Sodium Hydrogen Sulfide (NaSH) | 68% inhibition of calcium oxalate crystal formation in a buffer system. | [6] |

| Inhibitor Concentration | 2.5 mM Citrate | Up to 93.9% inhibition of calcium oxalate crystallization. | [8] |

| Promoter Concentration | Presence of pyrophosphate | Promotes the formation of nearly pure this compound which is stable for over 7 days. | [8] |

Experimental Protocols for In Vitro this compound Synthesis

Reproducible in vitro models are essential for studying the mechanisms of this compound formation and for screening potential therapeutic agents. Below are detailed methodologies for key experiments.

Protocol 1: Basic Synthesis of Calcium Oxalate Crystals

This protocol, adapted from Hennequin et al., describes a fundamental method for the in vitro synthesis of calcium oxalate crystals.[6]

Materials:

-

Calcium chloride (CaCl₂) stock solution (5 mM)

-

Sodium oxalate (Na₂C₂O₄) stock solution (0.5 mM)

-

Tris-HCl buffer (10 mM) containing NaCl (90 mM), pH 6.5

-

Ethanol

-

Deionized water

-

Magnetic stirrer

-

Lyophilizer

Procedure:

-

Prepare the Tris-HCl buffer and adjust the pH to 6.5.

-

In a reaction vessel, mix equal volumes of the 5 mM CaCl₂ stock solution and the 0.5 mM Na₂C₂O₄ stock solution in the prepared buffer.

-

Maintain the reaction mixture at 37°C.

-

Stir the resulting white turbid solution at 400 rpm for 24 hours.

-

After 24 hours, stop stirring and allow the crystals to settle.

-

Carefully discard the supernatant.

-

Wash the crystals twice with ethanol, followed by a wash with deionized water.

-

Lyophilize the washed crystals for storage and further analysis.

Protocol 2: Kinetic Analysis of Calcium Oxalate Formation

This protocol allows for the study of the rate of calcium oxalate crystal formation and the effect of potential inhibitors or promoters.

Materials:

-

Calcium chloride (CaCl₂) solution (final concentration 3.5 mM)

-

Sodium oxalate (Na₂C₂O₄) solution (final concentration 0.5 mM)

-

Tris-HCl buffer (0.02 M) containing NaCl (0.15 M), pH 6.5

-

48-well plate

-

Spectrophotometer (620 nm)

Procedure:

-

Prepare the CaCl₂ and Na₂C₂O₄ solutions in the Tris-HCl buffer.

-

In a 48-well plate, add the CaCl₂ solution to the wells.

-

If testing inhibitors or promoters, add the desired concentration of the test compound to the wells containing the CaCl₂ solution.

-

To initiate the reaction, add the Na₂C₂O₄ solution to each well.

-

Immediately place the plate in a spectrophotometer and measure the optical density (OD) at 620 nm at regular time intervals.

-

The change in OD over time reflects the kinetics of crystal formation and aggregation.

Visualization of Experimental Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the factors influencing this compound crystallization.

Caption: Workflow for the in vitro synthesis of this compound crystals.

Caption: Factors influencing the in vitro formation of this compound crystals.

Transformation of this compound to Whewellite

An important aspect of this compound chemistry is its metastable nature.[3] In many in vitro systems, and presumably in vivo, this compound crystals can transform into the more thermodynamically stable monohydrate form, whewellite. This transformation can be studied in vitro by monitoring the crystalline phase over time using techniques like X-ray diffraction (XRD).[9][10] The presence of certain substances, such as pyrophosphate, can stabilize the this compound form and delay or prevent this transformation.[8]

Conclusion

The in vitro formation of this compound crystals is a multifaceted process that provides a valuable model for studying the initial stages of calcium oxalate kidney stone formation. By carefully controlling experimental parameters such as the calcium to oxalate ratio, pH, temperature, and the presence of various ions and molecules, researchers can gain deeper insights into the mechanisms of crystallization. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and drug development professionals working to unravel the complexities of urolithiasis and to develop novel preventative and therapeutic interventions. Continued research in this area, utilizing robust in vitro models, will be instrumental in advancing our understanding and treatment of this prevalent disease.

References

- 1. saudijournals.com [saudijournals.com]

- 2. "Determinants of this compound Formation: Chondroitin Sulfates and Citrate" by Kookmin M. Kim [digitalcommons.usu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aspects of the influence of magnesium ions on the formation of calcium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Studying inhibition of calcium oxalate stone formation: an in vitro approach for screening hydrogen sulfide and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Study of the transformation of this compound to whewellite in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Weddellite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Weddellite, a mineral form of calcium oxalate (B1200264) dihydrate (CaC₂O₄·2H₂O), is a crystalline substance of significant interest in various scientific fields, including geology, biology, and medicine.[1] Its presence in geological formations, its biosynthesis by organisms such as lichens, and its role as a primary constituent of human kidney stones underscore the importance of a thorough understanding of its physical characteristics.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant formation and transformation pathways.

Data Presentation: Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, providing a clear and concise reference for researchers.

Table 1: Crystallographic and Structural Properties

| Property | Value | Source(s) |

| Crystal System | Tetragonal | [3] |

| Space Group | I4/m | [3][4] |

| Unit Cell Parameters | a = 12.329–12.378 Å, c = 7.345–7.366 Å | [5] |

| Formula per Unit Cell (Z) | 8 | [3] |

Table 2: Mechanical and Optical Properties

| Property | Value | Source(s) |

| Mohs Hardness | 4 | [6] |

| Density (g/cm³) | 1.94 - 2.02 | [6] |

| Luster | Vitreous, Silky, Dull | [6] |

| Transparency | Transparent | [6] |

| Color | Colorless, white, yellowish-brown to brown | [6] |

| Streak | White | [6] |

| Cleavage | Good on {010} | [1] |

| Fracture | Conchoidal | [6] |

| Refractive Indices | nω = 1.523, nε = 1.544 | [1] |

| Birefringence | 0.021 | [1] |

| Optical Character | Uniaxial (+) | [1] |

Table 3: Chemical and Thermal Properties

| Property | Value/Description | Source(s) |

| Chemical Formula | CaC₂O₄·(2+x)H₂O, where x can range from 0 to 0.5 | [3] |

| Solubility | Insoluble in water, soluble in acids | [7] |

| Thermal Decomposition | Dehydrates to Whewellite (CaC₂O₄·H₂O) at ~97-120°C, then to CaCO₃ at ~422°C, and finally to CaO at ~650°C. | [6][8] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are foundational for the accurate characterization of this compound and related crystalline compounds.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure, unit cell dimensions, and space group of this compound.

Methodology:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed this compound crystal, ideally between 0.1 and 0.3 mm in size, that is transparent and free of visible defects.

-

Using a cryoloop or a glass fiber, carefully pick up the selected crystal and mount it on a goniometer head. A small amount of oil can be used to adhere the crystal.

-

-

Data Collection:

-

Mount the goniometer head onto a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

Perform an initial set of short-exposure frames to determine the unit cell parameters and the crystal's orientation matrix.

-

Proceed with a full data collection, rotating the crystal through a series of angles to measure the intensity of a large number of unique reflections.

-

-

Structure Solution and Refinement:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

-

Apply corrections for factors such as Lorentz factor, polarization, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model by adjusting atomic positions, displacement parameters, and occupancies to achieve the best fit between the observed and calculated structure factors.

-

Mohs Hardness Test

Objective: To determine the relative hardness of this compound.

Methodology:

-

Select a fresh, clean surface on the this compound specimen.

-

Attempt to scratch the surface with a series of materials of known Mohs hardness (e.g., fingernail - 2.5, copper penny - 3.5, steel knife - 5.5, quartz - 7).

-

Start with a softer material and proceed to harder ones.

-

A scratch is confirmed if a permanent groove is left on the this compound surface.

-

The hardness of this compound is determined to be between the hardness of the last material that did not scratch it and the first material that did.

Density Determination by Gas Pycnometry

Objective: To measure the true density of a this compound sample.

Methodology:

-

A known mass of the this compound sample is placed in the sample chamber of a gas pycnometer.

-

The chamber is sealed and filled with an inert gas, typically helium, at a known pressure.

-

The gas is then allowed to expand into a second empty chamber of known volume.

-

The pressure drop is measured, and from this, the volume of the this compound sample can be calculated using the gas laws.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

Refractive Index Measurement by the Immersion Method

Objective: To determine the refractive indices of this compound.

Methodology:

-

A small, powdered sample of this compound is placed on a microscope slide.

-

A drop of a calibrated refractive index liquid is added to the powder, and a cover slip is placed on top.

-

The sample is observed under a polarizing microscope.

-

The Becke line test is performed. The Becke line is a bright halo that appears around a grain when it is slightly out of focus. The line moves into the medium with the higher refractive index when the focus is raised.

-

The process is repeated with different refractive index liquids until a liquid is found where the Becke line disappears, indicating that the refractive index of the liquid matches that of the mineral grain in that orientation.

-

For an anisotropic mineral like this compound, this process is repeated by rotating the polarized light to determine the different refractive indices (nω and nε).

Thermal Analysis

Objective: To study the thermal stability and decomposition of this compound.

Methodology:

-

A small, precisely weighed sample of this compound is placed in a crucible within a thermogravimetric analysis (TGA) instrument coupled with differential scanning calorimetry (DSC) or differential thermal analysis (DTA).

-

The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

-

The TGA measures the change in mass of the sample as a function of temperature, indicating dehydration and decomposition events.

-

The DSC/DTA measures the heat flow to or from the sample relative to a reference, identifying endothermic and exothermic transitions.

Solubility Testing

Objective: To determine the solubility of this compound in a given solvent.

Methodology:

-

An excess amount of finely powdered this compound is added to a known volume of the solvent (e.g., deionized water or an acidic solution) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of dissolved calcium or oxalate ions in the filtrate is determined using analytical techniques such as atomic absorption spectroscopy, inductively coupled plasma mass spectrometry (ICP-MS), or titration.

-

The solubility is expressed as the concentration of the dissolved salt in the saturated solution.

Mandatory Visualizations

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of this compound.

Formation of Calcium Oxalate Stones: Role of Hypercalciuria and Hyperoxaluria

Caption: Factors influencing this compound vs. Whewellite formation.

Biochemical Pathway of Oxalic Acid Synthesis in Lichens

Caption: Oxalic acid biosynthesis by the fungal partner in lichens.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Calcium Forms in Lichens from Travertine Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msaweb.org [msaweb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mineral Weddellite: Classification, Properties, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Weddellite (CaC₂O₄·2H₂O), a dihydrate form of calcium oxalate (B1200264), is a mineral of significant interest across various scientific disciplines, including geology, biology, and medicine.[1] Notably, it is a primary component of kidney stones, making its study crucial for understanding and preventing urolithiasis.[1] This technical guide provides a comprehensive overview of this compound, detailing its mineralogical classification, physicochemical properties, and the experimental protocols for its characterization.

Mineralogical Classification and Group

This compound is classified as an organic mineral, specifically an oxalate.[1] In the widely used Strunz classification system, it is placed in the class of "Organic Compounds," within the group of "Salts of organic acids," and the sub-group of "Oxalates." Its Strunz classification code is 10.AB.40.[1]

The mineral belongs to the oxalate group, which includes other hydrated and anhydrous calcium oxalates such as whewellite (B87421) (calcium oxalate monohydrate) and caoxite (calcium oxalate trihydrate). This compound is known to dehydrate and alter to the more stable whewellite under certain conditions.[1]

Physicochemical and Crystallographic Properties

This compound exhibits distinct physical and crystallographic properties that are essential for its identification and characterization. These properties are summarized in the tables below.

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | CaC₂O₄·2H₂O |

| Molecular Weight | 164.13 g/mol |

| Mohs Hardness | 4 |

| Specific Gravity | 1.94 g/cm³ |

| Refractive Index | nω = 1.523, nε = 1.544 |

| Birefringence | δ = 0.021 |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Crystal Class | Dipyramidal (4/m) |

| Space Group | I4/m |

| Unit Cell Dimensions | a = 12.371 Å, c = 7.357 Å |

| Z (formula units per unit cell) | 8 |

Experimental Protocols for Characterization

A multi-technique approach is typically employed for the comprehensive characterization of this compound. The following sections detail the standard experimental protocols for X-ray diffraction, scanning electron microscopy, Fourier-transform infrared spectroscopy, and Raman spectroscopy.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the unit cell parameters of this compound.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Utilize a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the operating voltage and current to standard values (e.g., 40 kV and 40 mA).

-

Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[4]

-

-

Data Analysis:

-

Identify the diffraction peaks and compare their 2θ positions and relative intensities with standard reference patterns for this compound from databases such as the International Centre for Diffraction Data (ICDD).[5]

-

Perform Rietveld refinement of the diffraction pattern to obtain precise unit cell parameters.

-

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Objective: To observe the morphology and determine the elemental composition of this compound crystals.

Methodology:

-

Sample Preparation:

-

Mount the this compound crystals or powder onto an aluminum stub using double-sided carbon tape.

-

For non-conductive samples, apply a thin conductive coating of gold or carbon using a sputter coater to prevent charging under the electron beam.[6]

-

-

Imaging and Analysis:

-

Introduce the prepared sample into the SEM chamber and evacuate to high vacuum.

-

Use an accelerating voltage of 10-20 kV for imaging.

-

Acquire secondary electron (SE) images to visualize the surface topography and morphology of the crystals.

-

Acquire backscattered electron (BSE) images to observe compositional contrast.

-

Perform EDX analysis to obtain the elemental composition of the sample. This will confirm the presence of calcium, carbon, and oxygen.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm its molecular structure.

Methodology:

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of finely ground this compound powder with 200-300 mg of dry KBr powder.[7]

-

Press the mixture in a die under high pressure to form a transparent pellet.[8]

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.[9]

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR setup in the sample compartment of the FTIR spectrometer.

-

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).[7]

-

Collect a background spectrum of a pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for this compound. Key vibrational modes include those for water (O-H stretching and bending), and the oxalate anion (C=O and C-O stretching, and O-C-O bending).

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR and to identify this compound, often in situ.

Methodology:

-

Sample Preparation:

-

Place the this compound crystal or powder on a microscope slide. No further preparation is typically needed.

-

-

Data Acquisition:

-

Use a confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).[10]

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a spectral range that includes the characteristic vibrational modes of this compound (typically 100-3500 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic Raman scattering peaks for this compound. The most intense peaks are typically associated with the symmetric stretching vibrations of the oxalate anion.[11]

-

Visualizations

The following diagrams illustrate key concepts related to this compound's classification, its relationship with whewellite, and a typical experimental workflow for its characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. icdd.com [icdd.com]

- 3. mcgill.ca [mcgill.ca]

- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 5. worldagroforestry.org [worldagroforestry.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 9. science.smith.edu [science.smith.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling Weddellite: A Technical Chronicle of its Discovery and Scientific Journey

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted scientific importance of the mineral weddellite has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the mineral's journey from its initial identification in Antarctic sediments to its current relevance in biomedical research.

Initially observed in 1936 in bottom sediments of the Weddell Sea, Antarctica, the mineral was officially named this compound in 1942.[1] It is a calcium oxalate (B1200264) dihydrate with the chemical formula CaC₂O₄·2H₂O.[1] This guide synthesizes the historical narrative of its discovery with the extensive body of scientific work that has since elucidated its crystallographic, physicochemical, and biological significance.

Historical Context and Discovery

The story of this compound begins with the analysis of crystalline components from Weddell Sea deposits by F.A. Bannister and M.H. Hey in 1936. While they first described the substance, it was Clifford Frondel and E.L. Prien who later named it in 1942, referencing its discovery locality. The type material is held at The Natural History Museum in London.

Physicochemical and Crystallographic Data

This compound crystallizes in the tetragonal system, typically forming dipyramidal crystals.[1] Its structure and properties have been extensively characterized using a variety of modern analytical techniques. The following tables summarize the key quantitative data for this compound.

Table 1: Crystallographic Properties of this compound

| Property | Value |

| Crystal System | Tetragonal |

| Crystal Class | Dipyramidal (4/m) |

| Space Group | I4/m |

| Unit Cell Dimensions | a = 12.371 Å, c = 7.357 Å |

| Formula Units (Z) | 8 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | CaC₂O₄·2H₂O |

| Mohs Hardness | 4 |

| Specific Gravity | 1.94 g/cm³ |

| Luster | Vitreous |

| Color | Colorless to white, may be yellowish-brown to brown |

| Streak | White |

| Cleavage | Good on {010} |

| Fracture | Conchoidal |

| Optical Properties | Uniaxial (+) |

| Refractive Indices | nω = 1.523, nε = 1.544 |

| Birefringence | δ = 0.021 |

Experimental Protocols

The characterization of a new mineral like this compound involves a systematic workflow. While the precise, historical methods of Bannister and Hey are not fully detailed in readily available literature, a generalized protocol for mineral discovery and characterization can be outlined. This involves initial observation and sample collection, followed by a suite of analytical techniques to determine its physical, chemical, and structural properties.

Modern analysis of this compound and other minerals typically employs the following methods:

-

X-Ray Diffraction (XRD): This is a fundamental technique for determining the crystal structure, lattice parameters, and phase purity of a crystalline material. Single-crystal XRD provides detailed structural information, while powder XRD is used for phase identification and quantification.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM is used to visualize the morphology and surface texture of the mineral crystals at high magnification. Coupled with EDS, it allows for the determination of the elemental composition of the sample.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonds present in the mineral, aiding in the identification of functional groups such as oxalates and water.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the mineral and to determine the water content by measuring the mass loss as the sample is heated.

Biological Significance and Signaling Pathways

Beyond its geological origins, this compound is of significant interest in the biomedical field as a primary component of human kidney stones.[1] The formation of calcium oxalate crystals, including this compound, in the kidneys is a pathological process driven by the supersaturation of urine with calcium and oxalate ions. The interaction of oxalate with renal epithelial cells initiates a cascade of cellular events that contribute to crystal adhesion, aggregation, and the progression of kidney stone disease.

High concentrations of oxalate can induce injury to renal tubular epithelial cells. This interaction triggers the production of reactive oxygen species (ROS), leading to oxidative stress. The subsequent signaling pathways involve the activation of various kinases and transcription factors, ultimately resulting in changes in gene expression, cellular injury, and inflammation. These processes create a favorable environment for crystal nucleation and retention.

Below are diagrams illustrating a generalized workflow for mineral characterization and the signaling pathway of oxalate-induced renal cell injury.

Conclusion

From its discovery in the remote Weddell Sea to its role in human pathology, this compound has proven to be a mineral of considerable scientific interest. The ongoing study of its formation, both in geological and biological systems, continues to provide valuable insights. For drug development professionals, understanding the mechanisms of this compound formation in the context of kidney stone disease is crucial for the design of effective therapeutic interventions. This technical guide serves as a foundational resource for further research and exploration into this fascinating mineral.

References

The Geological Significance of Weddellite: Formation, Stability, and Transformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Weddellite (CaC₂O₄·(2+x)H₂O), a hydrated calcium oxalate (B1200264) mineral, plays a unique and often transient role in various geological formations.[1][2] Primarily recognized as an authigenic mineral, its presence is intricately linked to biological activity and specific environmental conditions.[1] This technical guide provides a comprehensive overview of this compound's role in geological settings, detailing its formation pathways, stability parameters, and its inevitable transformation into the more stable calcium oxalate monohydrate, whewellite (B87421).[2][3] The guide summarizes key quantitative data, outlines experimental protocols for its study, and presents logical models of its geological lifecycle through diagrams. Understanding the mineralogical evolution of this compound offers insights into diagenetic processes, paleoenvironments, and biomineralization.

Introduction

First discovered in the bottom sediments of the Weddell Sea, Antarctica, this compound is a tetragonal mineral that serves as a significant indicator of specific geochemical environments.[2][4] Its formation is predominantly authigenic, meaning it forms in situ within the sediment or rock.[1][5][6] While also known for its role in biological systems, such as the formation of kidney stones, its geological occurrences are widespread, ranging from deep-sea and lacustrine sediments to peat deposits and soils.[1][2] The defining characteristic of this compound in a geological context is its metastable nature; it is a precursor phase that readily dehydrates to form the more thermodynamically stable whewellite (CaC₂O₄·H₂O).[3][7] This transformation provides a valuable record of post-depositional changes in sediments.

Geological Occurrence and Formation

This compound is found in diverse geological settings, almost always linked to an organic carbon source. Its formation is a result of the precipitation of calcium and oxalate ions under specific conditions.

Key Geological Environments:

-

Marine Sediments: Originally identified in the bottom muds of the Weddell Sea, it has also been found in sediments of the St. Lawrence and Saguenay Rivers, the Japan Sea, and the Coral Sea.[1][7]

-

Lacustrine and Peat Sediments: It occurs in calcareous lake-bottom sediments and is a primary inorganic constituent in the peat deposits of Florida.[1][2]

-

Soils and Weathering Crusts: this compound can form on the surface of rocks through the action of lichens and fungi, which secrete oxalic acid that reacts with calcium-bearing minerals in the rock.[8]

-

Cave Deposits: It is associated with bat guano deposits in caves, where organic acids react with calcium carbonate from the cave walls.[1]

The formation is typically authigenic, precipitating from pore fluids within the sediment that have become supersaturated with calcium oxalate due to microbial or plant metabolic activity.[1][2][5]

Physicochemical Properties and Quantitative Data

The identification and characterization of this compound rely on its distinct physical and crystallographic properties.

Table 1: Physical Properties of this compound

| Property | Value |

| Color | Colorless, white, yellowish-brown to brown |

| Luster | Vitreous, Silky, Dull |

| Streak | White |

| Mohs Hardness | 4 |

| Density (Measured) | 1.94 g/cm³ |

| Density (Calculated) | 1.962 g/cm³ |

| Cleavage | Good on {010} |

| Fracture | Sub-Conchoidal |

| Diaphaneity | Transparent |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Crystal Class | Dipyramidal (4/m) |

| Space Group | I4/m |

| Unit Cell (a) | 12.371 Å |

| Unit Cell (c) | 7.357 Å |

| a:c Ratio | 1 : 0.595 |

| Unit Cell Volume | 1125.93 ų |

| Formula | Ca(C₂O₄) · (2.5-x)H₂O (where 0 ≤ x ≤ 0.25) |

| Optical Properties | Uniaxial (+) |

| Refractive Index | nω = 1.523, nε = 1.544 |

| Birefringence | δ = 0.021 |

Stability and Transformation to Whewellite

This compound is a metastable mineral that transforms into the more stable monohydrate, whewellite, through dehydration.[3][7] This transformation is a critical aspect of its geological role and is influenced by several environmental factors.

-

Humidity: The presence of water is a key factor. This compound transforms quickly when immersed in water but is significantly more stable in dry conditions or in non-aqueous liquids like ethanol.[10] The transformation involves the loss of "zeolitic" water held in structural channels.[11]

-

Temperature: Thermal analyses show that this compound begins to lose its zeolitic water and transform to whewellite at temperatures around 110-140°C.[12] Further heating leads to the formation of anhydrous calcium oxalate and eventually calcium carbonate and calcium oxide.[12][13]

-

pH and Ions: The formation and stability of this compound can be influenced by the pH and the presence of other ions in the solution. Studies suggest this compound precipitation is favored in environments with an excess of calcium ions and at lower temperatures (below 20°C).[14]

The transformation often results in pseudomorphs, where the external crystal shape of this compound is preserved, but the internal structure is that of whewellite.[2]

Table 3: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Process | Product(s) |

| ~110 - 180 | Dehydration (loss of zeolitic & structural H₂O) | Whewellite (COM), Anhydrous Calcium Oxalate (COA) |

| ~360 - 550 | Decarbonation (decomposition of oxalate) | Calcium Carbonate (Calcite) |

| > 550 - 800 | Decarbonation (decomposition of carbonate) | Calcium Oxide (Lime) |

Experimental Protocols

The study of this compound in geological samples involves a combination of synthesis, separation, and analytical techniques.

Synthesis of this compound

A common laboratory method for producing pure this compound involves controlled precipitation.

-

Reagents: Prepare stoichiometric amounts of aqueous solutions of sodium oxalate (Na₂C₂O₄) and calcium chloride (CaCl₂).

-

Mixing: Slowly mix the two solutions at a low temperature (e.g., 0°C), as this has been observed to favor the formation of this compound as the sole calcium oxalate phase.[10]

-

Filtration and Washing: Filter the resulting precipitate.

-

Purification: Wash the collected material with deionized water to remove soluble byproducts like sodium chloride.

-

Drying: Dry the nanocrystalline this compound under controlled conditions (e.g., in a desiccator) to prevent premature transformation to whewellite.

Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound.

-

Sample Preparation (from sediments):

-

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and confirm the mineral phase.

-

Methodology: Mount the powdered sample or single crystal on a diffractometer. Collect diffraction data over a relevant 2θ range (e.g., 5° to 60°). Compare the resulting diffraction pattern with standard patterns for this compound (PDF #17-0541) and whewellite to confirm identity and check for phase purity or mixtures.[3][18]

-

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):

-

Purpose: To observe crystal morphology and determine elemental composition.

-

Methodology: Mount the crystals on an SEM stub and coat with a conductive material (e.g., carbon or gold). Observe the surface morphology at high magnification to identify the typical bipyramidal shape.[19] Use the integrated EDS detector to perform elemental analysis, which should confirm the presence of Calcium (Ca), Carbon (C), and Oxygen (O).[17][20]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the compound based on its vibrational modes, particularly the state of water molecules.

-

Methodology: Prepare a KBr pellet with a small amount of the powdered sample or use an Attenuated Total Reflectance (ATR) accessory. Collect the infrared spectrum. This compound shows a characteristic broad band for OH stretching vibrations (3600–3200 cm⁻¹), which is distinct from the multiple sharp bands seen for whewellite in the same region.[3][21][22]

-

-

Thermal Analysis (TGA/DTA):

-

Purpose: To study the thermal stability and dehydration process.

-

Methodology: Place a small, precise amount of the sample in a crucible within a thermogravimetric analyzer. Heat the sample at a controlled rate (e.g., 10°C/minute) under a controlled atmosphere (e.g., nitrogen or air).[23] The resulting TGA curve will show distinct mass loss steps corresponding to the dehydration and decomposition events outlined in Table 3. The DTA curve will show corresponding endothermic or exothermic peaks.[15]

-

Diagrams of Geological Processes

The following diagrams, rendered in DOT language, illustrate the key pathways and relationships in the geological lifecycle of this compound.

Caption: Authigenic formation pathway of this compound in sediments.

Caption: Transformation of metastable this compound to stable whewellite.

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mindat.org [mindat.org]

- 5. Stability and transformation mechanism of this compound nanocrystals studied by X-ray diffraction and infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. msaweb.org [msaweb.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sites.pitt.edu [sites.pitt.edu]

- 15. researchgate.net [researchgate.net]

- 16. [Study of the transformation of this compound to whewellite in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of urinary stone and sediment crystals by scanning electron microscopy and x-ray microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hyperoxaluria is related to whewellite and hypercalciuria to this compound: What happens when crystalline conversion occurs? [comptes-rendus.academie-sciences.fr]

- 20. researchgate.net [researchgate.net]

- 21. web.abo.fi [web.abo.fi]

- 22. Thermal analysis - TGA & DTA | PPTX [slideshare.net]

- 23. Thermal analysis | DOC [slideshare.net]

An In-depth Technical Guide to Weddellite Crystal Morphology and Habit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Weddellite, a mineral form of calcium oxalate (B1200264) dihydrate (CaC₂O₄·2H₂O), is a crystalline compound of significant interest in various scientific fields, particularly in biomineralization and urology.[1] As a primary component of the majority of kidney stones, understanding the morphology and habit of this compound crystals is crucial for the development of diagnostic tools and therapeutic interventions for nephrolithiasis.[1] This technical guide provides a comprehensive overview of the crystallographic properties, morphological characteristics, and the factors influencing the habit of this compound crystals. It also details the experimental protocols for their characterization, aimed at researchers, scientists, and professionals involved in drug development.

Crystallographic and Morphological Data

This compound crystallizes in the tetragonal system, belonging to the dipyramidal class (4/m).[1] Its crystal structure is characterized by a specific arrangement of calcium and oxalate ions, with water molecules playing a crucial role in its stability. The fundamental properties of this compound are summarized in the tables below.

Crystallographic Data

| Property | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Crystal Class | Dipyramidal (4/m) | [1] |

| Space Group | I4/m | [2][3] |

| Unit Cell Parameters | a = 12.329–12.378 Å, c = 7.345–7.366 Å | [2][3] |

| Axial Ratio | a:c = 1:0.595 | |

| Formula Units (Z) | 8 | [1] |

Morphological and Physical Properties

| Property | Description | Reference |

| Common Habit | Bipyramidal, often described as envelope-shaped. The dominant form is typically {011}. | [1] |

| Less Common Habits | Dumbbell-shaped aggregates, which are microcrystalline agglomerates. | [1] |

| Interfacial Angles | The calculated angle between adjacent {011} faces is approximately 99.6°. The angle between a {011} face and the basal {001} plane is approximately 121.7°. | Calculated |

| Cleavage | Good on {010}. | [1] |

| Fracture | Conchoidal. | [1] |

| Mohs Hardness | 4 | [1] |

| Luster | Vitreous. | [1] |

| Diaphaneity | Transparent. | [1] |

| Specific Gravity | 1.94 | [1] |

Factors Influencing this compound Crystal Habit

The morphology of this compound crystals is highly sensitive to the physicochemical environment during their formation. Key factors include supersaturation, pH, and the presence of various ions and molecules. Understanding these influences is critical for controlling crystallization in vitro and for elucidating the mechanisms of in vivo crystal formation.

-

Supersaturation: High levels of calcium and oxalate ions in a solution are the primary drivers for the nucleation and growth of this compound crystals. The rate of supersaturation can influence the size and aggregation of the crystals.

-

pH: The pH of the crystallization medium affects the solubility of calcium oxalate and can influence the predominant crystal phase (this compound vs. Whewellite).

-

Inhibitors and Promoters: Various ions and molecules can act as inhibitors or promoters of this compound crystallization and can modify its habit.

-

Magnesium: Often considered an inhibitor of calcium oxalate crystallization, magnesium can influence the formation and stability of this compound.

-

Citrate (B86180): A well-known inhibitor of calcium oxalate stone formation, citrate can adsorb to crystal surfaces and hinder their growth and aggregation.

-

Other Ions: Divalent cations such as zinc, nickel, cobalt, and manganese have been shown to promote the formation of this compound.

-

Organic Molecules: Macromolecules like proteins and glycosaminoglycans present in urine can significantly modulate this compound crystal growth, aggregation, and morphology.

-

Formation Pathways and Morphological Transitions

The formation of different this compound morphologies can be understood as a series of interconnected pathways influenced by the surrounding chemical environment. The following diagram illustrates the key relationships.

References

An In-depth Technical Guide to the Hydration States of Calcium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydration states of calcium oxalate (B1200264), a compound of significant interest in biomedical research and drug development, primarily due to its role as a major component of kidney stones.[1][2] Understanding the physicochemical properties, formation pathways, and characterization of its various hydrates is crucial for developing effective therapeutic and preventative strategies.

Introduction to Calcium Oxalate Hydrates

Calcium oxalate (CaC₂O₄) can exist in three primary hydrated forms: calcium oxalate monohydrate (COM), calcium oxalate dihydrate (COD), and calcium oxalate trihydrate (COT).[2] These forms differ in the number of water molecules incorporated into their crystal structures, which in turn influences their stability, solubility, and morphology.

-

Calcium Oxalate Monohydrate (COM or Whewellite): The most thermodynamically stable and least soluble form, COM is the most common crystalline component found in kidney stones.[3] Its crystals often exhibit a monoclinic structure and can appear as dumbbell, oval, or picket fence shapes.[1]

-

Calcium Oxalate Dihydrate (COD or Weddellite): A metastable form that is more soluble than COM.[3] COD crystals are typically tetragonal and have a characteristic bipyramidal or envelope shape.[1][4]

-

Calcium Oxalate Trihydrate (COT or Caoxite): The most hydrated and least stable form.[4] It is considered a precursor to the more stable COM and COD phases and has a plate-like morphology.[4] Due to its instability, it readily transforms into the dihydrate and monohydrate forms over time.

The transformation between these hydration states is a critical aspect of calcium oxalate crystallization. Typically, the unstable COT will convert to the metastable COD, which then transforms into the stable COM.[4] This process can be influenced by various factors, including temperature, pH, and the presence of inhibitors or promoters in the solution.

Quantitative Physicochemical Properties

The distinct physicochemical properties of each calcium oxalate hydrate (B1144303) are summarized in the tables below. These properties are fundamental to understanding their behavior in biological systems and for designing crystallization experiments.

Table 1: Molar Mass and Density of Calcium Oxalate Hydrates

| Hydrate | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) |

| Calcium Oxalate Monohydrate (COM) | CaC₂O₄·H₂O | 146.11 | ~2.22 |

| Calcium Oxalate Dihydrate (COD) | CaC₂O₄·2H₂O | 164.13 | ~1.94 |

| Calcium Oxalate Trihydrate (COT) | CaC₂O₄·3H₂O | 182.14[5] | Not readily available |

Table 2: Solubility and Thermodynamic Properties of Calcium Oxalate Hydrates

| Hydrate | Solubility in Water ( g/100 mL at 25°C) | Solubility Product (Ksp) at 25°C | Enthalpy of Dissolution (ΔHdiss) (kJ/mol) | Enthalpy of Dehydration (ΔHdeh) (kJ/mol) |

| COM | ~7.36 x 10⁻⁴[6][7] | ~2.57 x 10⁻⁹[8] | 21.1[9] | 66.5 (for 1 H₂O)[9] |

| COD | More soluble than COM | Larger than COM | 20.8[9] | 83.6 (for 2 H₂O)[9] |

| COT | ~1.25 times more soluble than COD | Larger than COD | 31.7[9] | 143.9 (for 3 H₂O)[9] |

Note: Solubility values can vary depending on experimental conditions such as pH and ionic strength.[3][10]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the different calcium oxalate hydrates.

Synthesis of Calcium Oxalate Hydrates

3.1.1. Synthesis of Calcium Oxalate Monohydrate (COM)

This protocol is adapted from methods that favor the formation of the thermodynamically stable COM.

-

Reagents:

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.1 M)

-

-

Procedure:

-

Prepare aqueous solutions of calcium chloride and sodium oxalate.

-

Slowly add the sodium oxalate solution to the calcium chloride solution with constant stirring at room temperature.

-

Continue stirring for a designated period (e.g., 1-2 hours) to allow for complete precipitation and stabilization of the COM phase.

-

Collect the precipitate by filtration.

-

Wash the crystals with deionized water to remove any soluble impurities.

-

Dry the crystals in an oven at a low temperature (e.g., 60°C) or in a desiccator.

-

3.1.2. Synthesis of Calcium Oxalate Dihydrate (COD)

This protocol utilizes conditions that favor the formation of the metastable COD.

-

Reagents:

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.1 M)

-

-

Procedure:

-

Prepare aqueous solutions of calcium chloride and sodium oxalate.

-

Rapidly mix the calcium chloride and sodium oxalate solutions with vigorous stirring at room temperature. A higher supersaturation favors COD formation.[11]

-

The pH of the solution can be adjusted to a slightly acidic or neutral range (e.g., pH 5-7), as this can also promote COD formation.[11]

-

Collect the precipitate by filtration shortly after mixing to prevent transformation to COM.

-

Wash the crystals with deionized water.

-

Dry the crystals at room temperature or in a desiccator, avoiding heat which can accelerate the conversion to COM.

-

3.1.3. Synthesis of Calcium Oxalate Trihydrate (COT)

The synthesis of the unstable COT requires specific conditions to prevent its rapid transformation.[1]

-

Reagents:

-

Diethyl oxalate ((C₂H₅)₂C₂O₄)

-

Calcite (CaCO₃) crystals

-

-

Procedure:

-

Place calcite crystals in an aqueous solution of diethyl oxalate.[1]

-

The slow hydrolysis of diethyl oxalate will release oxalic acid, which then reacts with the calcite surface to form calcium oxalate.[1]

-

Maintain a low temperature (e.g., below 10°C) throughout the reaction to stabilize the trihydrate form.

-

The reaction is typically slow.[1]

-

Carefully separate the newly formed crystals from the calcite substrate.[1]

-

Wash the crystals with cold deionized water and dry under vacuum at a low temperature.

-

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is a primary technique for identifying the crystalline phase of calcium oxalate hydrates.

-

Sample Preparation: A small amount of the dried crystal powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with, for example, Cu Kα radiation.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-60°).

-

Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for COM, COD, and COT from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to identify the phases present.[12][13] Rietveld refinement can be used for quantitative phase analysis.[14]

3.2.2. Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrates and to study their thermal stability.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).[15]

-

Instrumentation: A thermogravimetric analyzer.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[15][16] The weight loss is recorded as a function of temperature.

-

Analysis: The TGA curve of calcium oxalate hydrates shows distinct weight loss steps corresponding to the loss of water molecules, followed by the decomposition of the anhydrous calcium oxalate at higher temperatures.[1] The temperature ranges for these steps can help differentiate between the hydrates.[1][11]

3.2.3. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology and size of the calcium oxalate crystals.

-

Sample Preparation: A small amount of the dried crystal powder is mounted on an SEM stub using conductive adhesive tape or carbon paint. The sample is then sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[8]

-

Instrumentation: A scanning electron microscope.

-

Imaging: The sample is scanned with a focused beam of electrons to generate high-resolution images of the crystal surfaces.

-

Analysis: The SEM images reveal the characteristic morphologies of COM (e.g., dumbbells, plates), COD (e.g., bipyramidal), and COT (e.g., plate-like), providing visual confirmation of the hydrate phase.[4]

Visualizations of Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important relationships and workflows related to the study of calcium oxalate hydrates.

Caption: Transformation pathway of calcium oxalate hydrates.

Caption: General experimental workflow for synthesis and characterization.

Caption: Role of calcium oxalate in kidney stone formation.

References

- 1. h-and-m-analytical.com [h-and-m-analytical.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Study of calcium oxalate monohydrate of kidney stones by X-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. The power of desktop scanning electron microscopy with elemental analysis for analyzing urinary stones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. scialert.net [scialert.net]

- 8. [Preparation and analysis by x-ray diffraction of three crystalline forms of calcium oxalate in a mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Calcium Oxalate and Gallic Acid: Structural Characterization and Process Optimization toward Obtaining High Contents of Calcium Oxalate Monohydrate and Dihydrate [mdpi.com]